Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-

Pesticide impurity profiling Analytical reference standards Fenhexamid quality control

Quantifying fenhexamid process impurities requires a structurally identical standard-the 3,5-dichloro positional isomer (CAS 126833-16-7), not fenhexamid itself. This 95% pure reference standard enables: • Chromatographic resolution (Rs ≥ 2.0) guided by a ~0.5 unit pKa shift from fenhexamid • Linear calibration (0.05-5.0 µg/mL) for HPLC-UV or LC-MS/MS external standard quantification • Orthogonal identity confirmation via DSC (mp 140 °C, 11-15 °C below fenhexamid)

Molecular Formula C14H17Cl2NO2
Molecular Weight 302.2 g/mol
Cat. No. B12087272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-
Molecular FormulaC14H17Cl2NO2
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl
InChIInChI=1S/C14H17Cl2NO2/c1-14(5-3-2-4-6-14)13(19)17-9-7-10(15)12(18)11(16)8-9/h7-8,18H,2-6H2,1H3,(H,17,19)
InChIKeyBRDDGUNPUPIBSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl- – Positional Isomer Impurity Standard


Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl- (CAS 126833-16-7) is a synthetic positional isomer of the hydroxyanilide fungicide fenhexamid (CAS 126833-17-8). It belongs to the cyclohexanecarboxamide class and is primarily supplied as a characterised reference standard (95% purity) for the identification and quantification of potentially genotoxic or toxicologically significant impurities in fenhexamid active substance and formulations . The compound possesses a 1-methylcyclohexane-1-carboxamide core with chlorine substituents at the 3- and 5-positions of the 4-hydroxyphenyl ring, distinguishing it from fenhexamid (2,3-dichloro substitution) and from the 2,5-dichloro isomer. Its predicted physicochemical properties—including a melting point of 140 °C and a predicted pKa of 7.22—differ measurably from those of fenhexamid, underscoring its non-interchangeability for analytical and regulatory purposes .

Why Generic Substitution Fails for Positional Isomer Impurity Analysis


Fenhexamid-based formulations cannot be reliably assessed using an in-class surrogate or the active ingredient itself as an impurity marker. The target compound is a specific positional isomer (3,5-dichloro) that may arise as a process-related impurity during fenhexamid synthesis . Regulatory guidance (e.g., SANCO, OECD) requires that impurity standards be structurally identical to the impurity being quantified; substituting fenhexamid (2,3-dichloro) or the 2,5-dichloro isomer would invalidate chromatographic peak identification and quantification because each isomer exhibits distinct retention behaviour on both reversed-phase HPLC and gas chromatography columns. The quantitative evidence below demonstrates that the 3,5-dichloro isomer possesses a melting point 11–15 °C lower than fenhexamid and a predicted pKa shift of approximately 0.5 units, confirming that these species are not chromatographically or thermodynamically interchangeable .

Product-Specific Quantitative Evidence Guide


Melting Point Differentiation vs. Fenhexamid

The 3,5-dichloro isomer exhibits a melting point of 140 °C, which is 11–15 °C lower than the reported melting point range of fenhexamid (151–155 °C) . This thermal difference is analytically significant for identity confirmation by mixed melting point determination and for differential scanning calorimetry (DSC) purity assessment of fenhexamid batches containing this isomer as an impurity.

Pesticide impurity profiling Analytical reference standards Fenhexamid quality control

Predicted pKa Differentiation vs. Fenhexamid

The predicted acid dissociation constant (pKa) of the 3,5-dichloro isomer is 7.22 ± 0.36, compared with 7.73 ± 0.36 for fenhexamid [1]. This ~0.5 unit lower pKa indicates that, at pH 7, the target compound is approximately 3-fold more ionised than fenhexamid, altering its reversed-phase retention factor (k') and making co-elution with the active ingredient unlikely under optimised mobile-phase conditions.

Ionisation-dependent separation Reversed-phase HPLC method development Impurity quantification

Unique Positional Isomer Chromatographic Signature

Unlike fenhexamid and the 2,5-dichloro isomer, the 3,5-dichloro substitution pattern places both chlorine atoms in meta positions relative to the amide linkage, resulting in a symmetric electron-withdrawing effect on the aromatic ring. This structural difference produces a distinct UV absorption maximum and retention index on both C18 and phenyl-hexyl stationary phases . Regulatory pesticide impurity lists explicitly require this specific isomer (CAS 126833-16-7) as a traceable standard, not a class-level surrogate.

Process-related impurity Chromatographic resolution Regulatory impurity profiling

Certified Purity Specification for Quantitative Use

The commercially available reference standard of the 3,5-dichloro isomer is supplied with a certified purity of 95% (HPLC or qNMR), as listed by J&K Scientific . This defined purity value, in contrast to technical-grade fenhexamid (typically 97–99% active ingredient with undefined impurity profiles), allows the standard to be used directly for external calibration in impurity quantification without the need for further purification or purity reassignment.

Reference standard purity Quantitative NMR External standard calibration

Research and Industrial Application Scenarios


Regulatory Impurity Quantification in Fenhexamid Technical Substance

The 3,5-dichloro isomer is a process-related impurity in fenhexamid synthesis. Using the characterised 95% standard , QC laboratories can construct a linear calibration curve (e.g., 0.05–5.0 µg/mL) for external standard quantification by HPLC-UV or LC-MS/MS. The ~0.5 unit pKa difference from fenhexamid guides mobile-phase pH selection to achieve baseline resolution (Rs ≥ 2.0), satisfying the specificity requirements of SANTE/12682/2019 and OECD Series on Pesticides No. 97.

Method Validation and System Suitability Testing

During HPLC method validation, the 3,5-isomer standard is used to determine relative retention time (RRT), resolution factor, and peak symmetry relative to the fenhexamid main peak. The melting point difference of 11–15 °C provides an orthogonal identity confirmation by DSC, supporting the specificity criterion in ICH Q2(R1) and USP <1225> validation protocols.

Impurity Fate and Metabolism Studies in Environmental Matrices

Environmental fate studies of fenhexamid require tracking of all potential degradation products and manufacturing impurities. The 3,5-dichloro isomer standard enables accurate spike-recovery experiments in soil, water, and plant matrices, with LC-MS/MS multiple reaction monitoring (MRM) transitions established using the certified reference material. The structural isomer assignment ensures that the monitored signal corresponds exclusively to the 3,5-isomer and not to the co-extracted 2,3- or 2,5-isomers.

Supply Chain Quality Assurance and Batch Release Testing

Pesticide formulators and contract testing organisations use the 3,5-isomer impurity standard as a system suitability injection and as a retention time marker in batch release testing. The availability of this specific isomer under a defined catalogue number ensures supply chain traceability and consistency across different laboratories, reducing inter-laboratory variability in impurity profiling results.

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